2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
Description
The compound 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide features a spirocyclic triazaspiro core with a thioether linkage and acetamide moiety. The p-tolyl (para-methylphenyl) and m-tolyl (meta-methylphenyl) substituents suggest a focus on balancing lipophilicity and steric effects, which may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-7-9-19(10-8-17)22-23(27-24(26-22)11-13-28(3)14-12-24)30-16-21(29)25-20-6-4-5-18(2)15-20/h4-10,15H,11-14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNZYPRCUSIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide typically involves a multi-step process:
Formation of the spirocyclic triazine intermediate through cyclization of appropriate precursors under controlled conditions.
Introduction of the p-tolyl and m-tolyl groups through substitution reactions.
Functionalization with the acetamide moiety via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. Scale-up processes would emphasize efficiency and cost-effectiveness, potentially utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, leading to the formation of sulfoxides or nitrates.
Reduction: : Reduction reactions can target the aromatic rings, resulting in dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or permanganates.
Reduction: : Catalytic hydrogenation using palladium on carbon or other catalysts.
Substitution: : Halogenation using chlorides or bromides, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidized derivatives such as sulfoxides or sulfonic acids.
Reduced products like dihydro derivatives.
Substituted analogs with various functional groups enhancing biological activity or altering physical properties.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound serves as a probe for studying enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine
In medicine, preliminary studies indicate potential as a pharmaceutical agent with applications in treating various conditions, including microbial infections, inflammation, and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be utilized in the synthesis of dyes, pigments, and other chemical products requiring precise control over their structural and electronic properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure allows for unique binding modes, enhancing affinity and selectivity. For instance, its interaction with certain enzymes may inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Spiro Systems
- Structure : 3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Key Differences: Substituents: Biphenyl (bulky, aromatic) vs. p-tolyl/m-tolyl (smaller methylphenyl). Functional Groups: Dione rings vs. thioacetamide. The thiophenemethyl substituent in Compound 12 may improve membrane permeability compared to the thioether linkage in the target .
Acetamide Derivatives with Heterocyclic Moieties
- Structures : Substituted 2-(triazolyl)-N-phenylacetamides with naphthalene ethers.
- Key Differences: Core: Triazole vs. spiro triazaspiro. Substituents: Naphthalene (polycyclic aromatic) vs. tolyl groups. The nitro groups in 6b–6c introduce electron-withdrawing effects absent in the target’s methyl substituents .
N-Substituted Oxadiazole Acetamides ():
- Structures : 2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
- Key Differences: Heterocycle: Oxadiazole vs. triazaspiro. Substituents: Indole (hydrogen-bond donor) vs. tolyl (hydrophobic). Implications: Indole moieties may target serotonin receptors, while the target’s tolyl groups likely prioritize hydrophobic interactions. The oxadiazole’s sulfanyl group mirrors the thioether in the target, suggesting shared stability or metal-binding properties .
Sulfur-Containing Pharmacological Agents
- Structures : Beta-lactam antibiotics with thiadiazolylthio and tetrazole groups.
- Key Differences :
- Core: Bicyclic beta-lactam vs. spiro triazaspiro.
- Functional Groups: Thiadiazole (antibacterial) vs. acetamide (likely enzyme inhibition).
- Implications : Both compounds leverage sulfur for stability or target interaction, but the cephalosporins’ beta-lactam ring is critical for penicillin-binding protein inhibition, unlike the target’s spiro-acetamide framework .
Data Table: Comparative Analysis
Critical Analysis of Substituent Effects
- Electron-Donating vs. Withdrawing Groups : The target’s methyl groups (electron-donating) may enhance metabolic stability compared to nitro-substituted analogs (6b–c), which are more electrophilic and prone to reduction .
- Sulfur Functionality : Thioethers (target, 6a–c) and sulfanyl groups () may confer metal-binding capacity or modulate redox activity, contrasting with thiadiazolylthio’s role in beta-lactam stability .
Biological Activity
The compound 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide , with the CAS number 1215501-49-7 , is a complex organic molecule featuring a unique spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol . The structural complexity arises from the presence of a triazaspiro moiety, which is known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1215501-49-7 |
Research indicates that compounds similar to this one, particularly those containing triazaspiro structures, may act as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are critical in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. Inhibition of PHD can lead to increased levels of erythropoietin (EPO), promoting red blood cell production and potentially treating conditions like anemia .
Biological Activity
Antitumor Activity : Preliminary studies suggest that derivatives of triazaspiro compounds exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties : The thioamide functional group present in the compound may contribute to its antimicrobial activity against various bacterial strains. Research into similar compounds has indicated potential effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on EPO Regulation : A study conducted on a series of triazaspiro compounds demonstrated that these molecules could significantly upregulate EPO levels in vivo, suggesting their potential use in treating anemia .
- Antitumor Efficacy : In vitro studies have shown that certain triazaspiro derivatives induce apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents. The mechanism was linked to the activation of caspase pathways.
- Inflammation Models : In animal models of inflammation, compounds similar to this one reduced markers of inflammation significantly, indicating their therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
